[2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid
Description
[2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid is a pyridine derivative featuring two trifluoromethyl (-CF₃) groups at the 2- and 6-positions of the aromatic ring and an acetic acid (-CH₂COOH) substituent at the 4-position. The trifluoromethyl groups impart strong electron-withdrawing effects, enhancing the compound’s acidity and stability.
Properties
Molecular Formula |
C9H5F6NO2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
2-[2,6-bis(trifluoromethyl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C9H5F6NO2/c10-8(11,12)5-1-4(3-7(17)18)2-6(16-5)9(13,14)15/h1-2H,3H2,(H,17,18) |
InChI Key |
SGRHANKTKSREKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid typically involves multi-step organic reactions. One common method includes the esterification of nicotinic acid followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine ring
Common Reagents and Conditions:
Oxidation: 3-chloroperoxybenzoic acid is commonly used.
Reduction: Sodium and ammonium chloride in ethanol solution.
Substitution: Trimethylsilyl cyanide is a typical reagent for nucleophilic substitution.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as pyridine N-oxides and substituted pyridines .
Scientific Research Applications
Chemistry: In chemistry, [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The presence of trifluoromethyl groups can enhance the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid is used in the synthesis of agrochemicals and dyestuffs. Its derivatives are important intermediates in the production of pesticides and dyes .
Mechanism of Action
The mechanism of action of [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to target molecules. This can result in the modulation of biological pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s properties are influenced by its substituents. Below is a comparative analysis with key analogs:
Key Observations:
- Electron-Withdrawing Effects : Trifluoromethyl groups enhance acidity and thermal stability compared to chloro or methyl substituents. For example, boronic acid analogs with -CF₃ groups are stable at low temperatures, suggesting similar storage requirements for the acetic acid derivative .
- Heterocycle Influence : Pyridine-based compounds (e.g., [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid) exhibit distinct electronic properties compared to pyrimidine or pyridazine derivatives, affecting solubility and biological activity .
- Functional Group Impact : Boronic acid derivatives are pivotal in cross-coupling reactions, whereas acetic acid groups may facilitate metal coordination or hydrogen bonding, expanding applications in catalysis or supramolecular chemistry .
Physical and Chemical Properties
While direct data on the acetic acid derivative are scarce, inferences can be drawn from analogs:
- Solubility : Trifluoromethyl groups reduce polarity, likely decreasing water solubility compared to unsubstituted pyridinecarboxylic acids.
- Acidity : The -CF₃ groups adjacent to the acetic acid moiety would lower the pKa relative to chloro- or methyl-substituted analogs, enhancing its deprotonation ability .
- Stability : Boronic acid analogs require refrigeration (0–6°C), suggesting that the acetic acid derivative may also demand controlled storage to prevent decomposition .
Biological Activity
[2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid is an organic compound characterized by its unique trifluoromethyl substituents and pyridine ring structure. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C9H5F6NO2
- Molecular Weight : 273.13 g/mol
- IUPAC Name : 2-[2,6-bis(trifluoromethyl)pyridin-4-yl]acetic acid
- InChI Key : InChI=1S/C9H5F6NO2/c10-8( ...
The trifluoromethyl groups enhance the compound's lipophilicity and biological activity, making it a candidate for drug development.
Antimicrobial Properties
Research has indicated that [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid exhibits significant antimicrobial activity. A study demonstrated that derivatives of pyridine compounds with similar structures showed selective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of trifluoromethyl groups is believed to enhance the interaction of these compounds with microbial targets.
Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. For instance, a derivative of this compound was found to inhibit the growth of HeLa cells (cervical cancer) with an IC50 value indicating moderate potency .
The mechanism by which [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid exerts its biological effects is not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor by binding to active sites within target proteins.
- Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
Synthesis Methods
The synthesis of [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid typically involves multi-step organic reactions:
- Formation of Trifluoromethyl Pyridine : Utilizing hexafluoroacetone in reactions with appropriate amines.
- Acetic Acid Derivation : Subsequent reactions to introduce the acetic acid moiety typically involve acylation processes.
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various pyridine derivatives, including [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli at 32 μg/mL, which was significantly lower than many standard antibiotics .
Case Study 2: Anticancer Potential
In another study focusing on cancer cell lines, [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid was tested against MCF-7 (breast cancer) cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 μM after 48 hours of treatment .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
